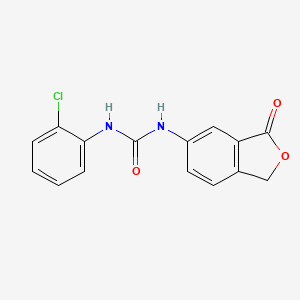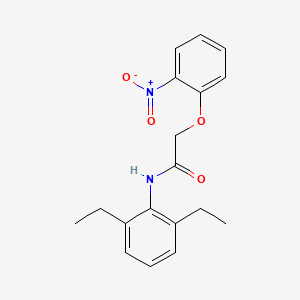
2-(2-furyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
2-(2-furyl)-4-quinolinecarboxamide and its derivatives can be synthesized through multiple routes. A notable method involves the Weidenhagen reaction of quinoline-5,6-diamine with furfural. This process yields 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline, which undergoes alkylation and electrophilic substitution reactions to introduce various substituents into the molecule (Aleksandrov et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-(2-furyl)-4-quinolinecarboxamide and related compounds exhibits significant diversity, influenced by substituents and reaction conditions. Crystallization-induced diastereomer transformations showcase the compound's ability to exist in multiple diastereomeric forms, which can converge to a single diastereomer under specific conditions, indicating a complex stereochemical behavior (Sakamoto et al., 2008).
Chemical Reactions and Properties
2-(2-furyl)-4-quinolinecarboxamide undergoes various chemical reactions, including bromination, nitration, formylation, acylation, and sulfonation. The electrophilic substitution reactions demonstrate the compound's reactivity towards different electrophiles, with reaction conditions influencing the site of attack on the molecule, showcasing its versatile chemistry (Aleksandrov et al., 2011).
Physical Properties Analysis
The physical properties of 2-(2-furyl)-4-quinolinecarboxamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their applications and behavior in different environments. The crystalline structure, characterized by N–H...O and C–H...O hydrogen bond interactions, plays a vital role in determining the compound's physical properties, including its stability and solubility (Polo-Cuadrado et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-(2-furyl)-4-quinolinecarboxamide are influenced by its functional groups and molecular structure. The presence of the carboxamide linkage and the furyl and quinoline moieties contribute to the compound's reactivity and interaction with various chemical agents. Its ability to undergo diverse chemical transformations, such as electrophilic substitutions and cyclization reactions, highlights its chemical versatility (Aleksandrov et al., 2011).
Applications De Recherche Scientifique
Antibacterial Activity
Research studies have shown that derivatives of 2-(2-furyl)-4-quinolinecarboxamide exhibit significant antibacterial properties. For example, studies by Tanaka and Usui (1981) demonstrated the antibacterial efficacy of compounds like 2-(2-furyl)-3-(5-nitro-2-furyl) quinoxaline 1, 4-dioxide (Tanaka & Usui, 1981). Holla et al. (2002) synthesized and evaluated various compounds, including 2-(2-furyl)4-quinolinecarboxylic acids, for their antibacterial activities, noting especially the effectiveness of compounds containing nitrofuran moieties (Holla et al., 2002).
Synthesis and Characterization
Bakhite (2000) explored the synthesis of new benzo[h] pyrimido [4′,5′:4,5]thieno[2,3-b]quinoline derivatives related to 2-(2-furyl)-4-quinolinecarboxamide, demonstrating various potential chemical transformations and their antibacterial and antifungal activities (Bakhite, 2000). Frank et al. (2001) characterized a bitter-tasting compound related to 2-(2-furyl)-4-quinolinecarboxamide, contributing to the understanding of taste-active compounds in foods (Frank et al., 2001).
Cytotoxic Activity
Alipour et al. (2011) studied the cytotoxic activity of N-2-(2-Furyl)-2-(chlorobenzyloxyimino)Ethyl Ciprofloxacin Derivatives, providing insights into the potential therapeutic applications of compounds related to 2-(2-furyl)-4-quinolinecarboxamide (Alipour et al., 2011).
Electrophilic Substitution Reactions
Research by Aleksandrov et al. (2011) focused on the synthesis of 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline, investigating its potential for various electrophilic substitution reactions, which is crucial for developing novel pharmaceuticals and other chemical compounds (Aleksandrov et al., 2011).
Propriétés
IUPAC Name |
2-(furan-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-14(17)10-8-12(13-6-3-7-18-13)16-11-5-2-1-4-9(10)11/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLKGUQSVENJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5666134.png)

![1,3-dimethyl-6-{[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5666143.png)
![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(6-ethyl-5-fluoropyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5666147.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5666158.png)
![9-ethyl-4-[5-(methoxymethyl)-2-furoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5666164.png)
![[(1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-3-pyrrolidinyl)methyl]amine hydrochloride](/img/structure/B5666167.png)

![7-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5666188.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5666200.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5666205.png)
![N-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]acetamide](/img/structure/B5666211.png)